tert-Butyl ((3R,3aR,6aS)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate
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Overview
Description
tert-Butyl N-[(3R,3aR,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]carbamate is a chemical compound with the molecular formula C11H20N2O4S. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl N-[(3R,3aR,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a suitable thieno[2,3-c]pyrrole derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
tert-Butyl N-[(3R,3aR,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl N-[(3R,3aR,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]carbamate is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,3aR,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl N-[(3R,3aR,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[(3R,3aR,6aS)-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]carbamate analogs: These compounds have similar structures but may differ in specific functional groups or substituents.
Thieno[2,3-c]pyrrole derivatives: These compounds share the core thieno[2,3-c]pyrrole structure but have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O4S |
---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
tert-butyl N-[(3R,3aR,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate |
InChI |
InChI=1S/C11H20N2O4S/c1-11(2,3)17-10(14)13-8-6-18(15,16)9-5-12-4-7(8)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9-/m1/s1 |
InChI Key |
HPQSKLZMAPCWBI-HRDYMLBCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CS(=O)(=O)[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CS(=O)(=O)C2C1CNC2 |
Origin of Product |
United States |
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